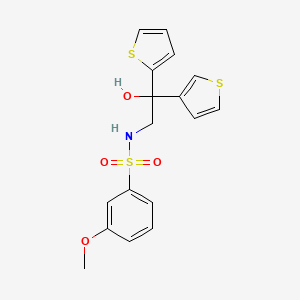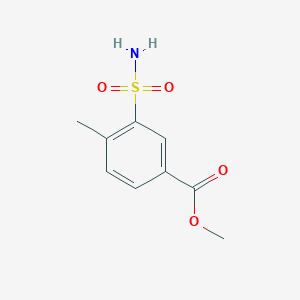
Methyl 4-methyl-3-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-sulfamoylbenzoate, also known as MMSB, is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds. MMSB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C9H11NO4S.
Mecanismo De Acción
Methyl 4-methyl-3-sulfamoylbenzoate works by inhibiting the activity of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the growth and survival of bacteria, and the inhibition of dihydropteroate synthase leads to the inhibition of folic acid synthesis, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Methyl 4-methyl-3-sulfamoylbenzoate has been shown to have antibacterial, antifungal, and antiviral properties. It has also been shown to have analgesic and anti-inflammatory properties. Methyl 4-methyl-3-sulfamoylbenzoate has been found to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-methyl-3-sulfamoylbenzoate in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it a useful reagent and intermediate. Another advantage is its effectiveness against a wide range of bacteria, which makes it a useful tool for studying bacterial infections.
One limitation of using Methyl 4-methyl-3-sulfamoylbenzoate in lab experiments is its toxicity. It can be harmful if ingested or inhaled, and it can cause skin irritation if it comes into contact with the skin. Another limitation is its cost. Methyl 4-methyl-3-sulfamoylbenzoate is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 4-methyl-3-sulfamoylbenzoate in scientific research. One direction is the development of new antibacterial, antifungal, and antiviral compounds based on the structure of Methyl 4-methyl-3-sulfamoylbenzoate. Another direction is the development of new analgesic and anti-inflammatory compounds based on the structure of Methyl 4-methyl-3-sulfamoylbenzoate. Additionally, research could focus on the optimization of the synthesis of Methyl 4-methyl-3-sulfamoylbenzoate and its derivatives to make them more cost-effective and environmentally friendly.
Métodos De Síntesis
Methyl 4-methyl-3-sulfamoylbenzoate can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with methylamine to form N-methyl-4-methylbenzamide. The final step involves the reaction of N-methyl-4-methylbenzamide with sulfamic acid to form Methyl 4-methyl-3-sulfamoylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-sulfamoylbenzoate is commonly used in scientific research as a reagent and intermediate for the synthesis of various compounds. It is used in the synthesis of sulfonamides, which are a class of compounds that have antibacterial, antifungal, and antiviral properties. Methyl 4-methyl-3-sulfamoylbenzoate is also used in the synthesis of benzamides, which are a class of compounds that have analgesic and anti-inflammatory properties.
Propiedades
IUPAC Name |
methyl 4-methyl-3-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)14-2)5-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUQEODBPCQWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-sulfamoylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

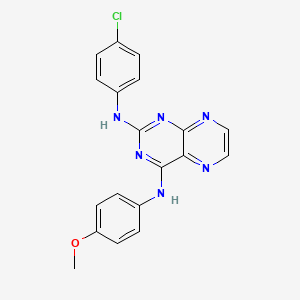
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]-4-methylpiperazine](/img/structure/B2860474.png)

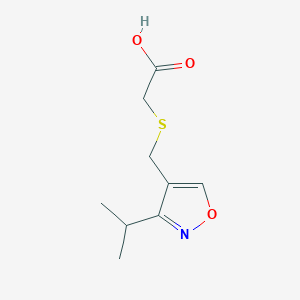

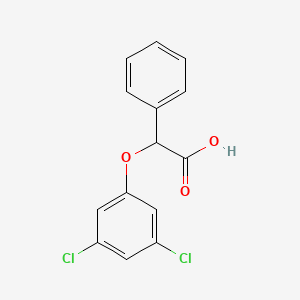
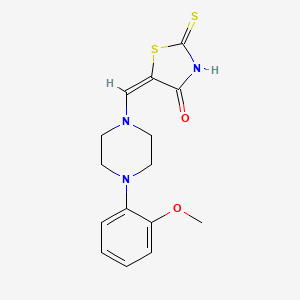

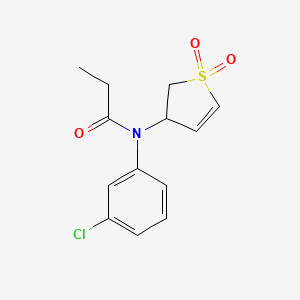

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)

